1,4-Dibenzhydrylpiperazine

Catalog No.
S1790480
CAS No.
216581-01-0
M.F
C30H30N2
M. Wt
418.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dibenzhydrylpiperazine

CAS Number

216581-01-0

Product Name

1,4-Dibenzhydrylpiperazine

IUPAC Name

1,4-dibenzhydrylpiperazine

Molecular Formula

C30H30N2

Molecular Weight

418.57

InChI

InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

1,4-bis-(Diphenylmethyl)piperazine
  • Anticonvulsant Activity

    Some studies have explored DBZP derivatives as potential anticonvulsant agents. These studies involved synthesizing and testing various DBZP derivatives on rats to assess their ability to prevent seizures. The results showed some promise, but further research is needed to determine the effectiveness and safety of these compounds [].

  • Anticancer Properties

    Research has also investigated the potential of DBZP derivatives as anticancer agents. Scientists have designed and tested various derivatives to see if they have cytotoxic effects on different cancer cell lines. Some studies have shown positive results, particularly for breast cancer cells [, ]. However, more research is required to understand the mechanism of action and potential side effects of these compounds.

  • Histone Deacetylase (HDAC) Inhibition

    Recent studies have explored the possibility of using 1-Benzhydrylpiperazine (a closely related compound to DBZP) as a base for HDAC inhibitors. HDACs are enzymes involved in gene regulation, and their inhibition has been linked to potential anti-cancer effects. Researchers have synthesized and tested 1-Benzhydrylpiperazine derivatives and found some to be potent HDAC inhibitors, particularly for the HDAC6 enzyme []. Further research is needed to confirm these findings and explore the therapeutic potential of these compounds.

1,4-Dibenzhydrylpiperazine is a chemical compound characterized by its unique structure, which consists of a piperazine ring substituted at the 1 and 4 positions with benzhydryl groups. This compound belongs to a class of piperazine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. The piperazine ring is a six-membered heterocyclic compound containing two nitrogen atoms, and the benzhydryl groups enhance its lipophilicity and biological interactions.

The chemical behavior of 1,4-dibenzhydrylpiperazine is significant in various organic reactions. It can undergo:

  • N-Alkylation: The nitrogen atoms in the piperazine ring can be alkylated using alkyl halides, leading to derivatives with varied pharmacological properties.
  • Reduction Reactions: The compound can be reduced to yield amines or other derivatives, depending on the reducing agent used.
  • Substitution Reactions: The benzhydryl groups can be replaced or modified through electrophilic aromatic substitution reactions, allowing for the synthesis of analogs with different biological activities.

1,4-Dibenzhydrylpiperazine has been studied for its biological properties, including:

  • Antidepressant Effects: Research indicates that this compound may exhibit antidepressant-like activity, potentially through modulation of neurotransmitter systems.
  • Antipsychotic Properties: Similar compounds have shown efficacy in treating psychotic disorders, suggesting that 1,4-dibenzhydrylpiperazine may also possess antipsychotic effects.
  • Neuroprotective Activity: Some studies have highlighted its potential role in neuroprotection, possibly through mechanisms involving autophagy and cellular stress response pathways .

Several synthetic routes exist for the preparation of 1,4-dibenzhydrylpiperazine:

  • Direct Synthesis from Piperazine:
    • Benzhydryl bromide can be reacted with piperazine in an appropriate solvent under basic conditions to yield 1,4-dibenzhydrylpiperazine.
  • Multi-Step Synthesis:
    • Starting from 1-benzylpiperazine, further alkylation with benzhydryl chloride can be performed to introduce the second benzhydryl group.
  • Catalytic Methods:
    • Palladium-catalyzed cross-coupling reactions can also be employed to synthesize this compound from simpler precursors .

The applications of 1,4-dibenzhydrylpiperazine span various fields:

  • Pharmaceuticals: It serves as a lead compound in drug discovery for developing new antidepressants and antipsychotics.
  • Research: This compound is utilized in studies exploring the mechanisms of action of piperazine derivatives in neuropharmacology.
  • Chemical Probes: It may act as a chemical probe to elucidate biological pathways related to neurotransmission and neuroprotection.

Interaction studies involving 1,4-dibenzhydrylpiperazine focus on its binding affinity to various receptors:

  • Serotonin Receptors: Investigations have shown that it may interact with serotonin receptors, influencing mood and behavior.
  • Dopamine Receptors: The compound's potential antipsychotic activity may be linked to its interaction with dopamine receptors.
  • GABA Receptors: Some studies suggest that it could modulate GABAergic transmission, contributing to its neuroprotective effects .

Several compounds share structural similarities with 1,4-dibenzhydrylpiperazine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Benzhydryl-piperazinePiperazine ring with one benzhydryl groupSimpler structure; potential for lower activity
DiphenylbutylpiperidinePiperidine ring substituted with diphenyl butylExhibits cell autophagy induction properties
Alpha-alpha-diphenyl-4-piperidinePiperidine with two phenyl groups at alpha positionDifferent substitution pattern; distinct activity
4-Benzhydryl-piperidinePiperidine ring with one benzhydryl groupSimilar pharmacological profile

Uniqueness of 1,4-Dibenzhydrylpiperazine

The uniqueness of 1,4-dibenzhydrylpiperazine lies in its dual benzhydryl substitution on the piperazine ring, which enhances its lipophilicity and receptor-binding capabilities compared to other piperazine derivatives. This structural feature contributes to its distinctive biological activities and potential therapeutic applications.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

6.5

Appearance

Solid

Melting Point

254-265°C

Wikipedia

1,4-dibenzhydrylpiperazine

Dates

Modify: 2023-08-15

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